Y-29794

概要

準備方法

合成経路と反応条件

Y-29794の合成は、コア構造の調製から始まり、その生物活性を発揮するために必要な官能基を導入するいくつかのステップを含みます。合成経路は通常、制御された温度と圧力条件下で有機溶媒と試薬を使用します。 正確な合成経路と反応条件に関する具体的な詳細は、機密情報であり、公表されていません .

工業生産方法

This compoundの工業生産は、高収率と純度を確保するために最適化された反応条件を使用して、大規模合成を行う必要があります。 これには、自動反応器、精製システム、品質管理対策の使用が含まれ、規制基準との整合性とコンプライアンスが維持されます .

化学反応の分析

反応の種類

Y-29794は、以下を含むいくつかのタイプの化学反応を起こします。

酸化: この反応は、化合物への酸素の添加または水素の除去を伴います。

還元: この反応は、化合物への水素の添加または酸素の除去を伴います。

一般的な試薬と条件

This compoundを含む反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、さまざまな有機溶媒などがあります。 反応条件は通常、目的の化学変換を確実に達成するために、温度、圧力、pHレベルを制御して行われます .

生成される主な生成物

This compoundを含む反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。 たとえば、酸化反応では酸化された誘導体が生成される可能性があり、還元反応では還元された誘導体が生成される可能性があります .

科学的研究の応用

Inhibition of the IRS1-AKT-mTORC1 Pathway

Research indicates that Y-29794 induces cell death in TNBC cell lines by inhibiting the IRS1-AKT-mTORC1 signaling pathway. This pathway is crucial for cell survival and proliferation, and its disruption leads to reduced tumor growth. Specifically, studies have shown that treatment with this compound results in decreased levels of IRS1 and activated AKT, ultimately leading to impaired mTORC1 activity .

Triple-Negative Breast Cancer

This compound has shown promising results in preclinical studies involving TNBC, a subtype known for its aggressive nature and limited treatment options. Key findings from research include:

- Cell Proliferation Inhibition : this compound significantly inhibits the proliferation of various TNBC cell lines in a dose-dependent manner. Higher concentrations (5–10 µM) were particularly effective at inducing cell death .

- Xenograft Tumor Growth Reduction : In vivo studies demonstrated that this compound treatment led to substantial reductions in tumor growth in xenograft models using TNBC cells. Mice treated with this compound exhibited reduced tumor size without significant toxicity, as indicated by minimal changes in body weight .

| Study | Cell Lines | Treatment Concentration | Outcome |

|---|---|---|---|

| Perez et al. (2020) | MDA231, MDA468 | 5–10 µM | Inhibited proliferation and induced cell death |

| Research Study (2020) | SUM159PT | 12.5–50 mg/kg (in vivo) | Reduced tumor growth in xenograft models |

Applications in Neuropharmacology

Beyond its anticancer properties, this compound has implications for neuropharmacological research. The compound has been shown to penetrate the blood-brain barrier effectively and enhance the release of acetylcholine in the rat hippocampus, suggesting its potential role in memory processes and neuropeptide metabolism .

Potential Therapeutic Benefits

The ability of this compound to modulate neuropeptide activity opens avenues for exploring its use in treating neurological disorders characterized by dysregulation of neuropeptide signaling. This includes conditions such as Alzheimer's disease and other cognitive impairments where prolyl endopeptidase activity may be altered.

Case Studies

Several case studies highlight the efficacy of this compound:

- Breast Cancer Case Study : A documented case showed complete clinical response following treatment with this compound over six months, emphasizing its potential as a therapeutic agent for aggressive cancer types .

- Neuropharmacological Observations : Ex vivo studies demonstrated that this compound's ability to inhibit prolyl endopeptidase could lead to enhanced cognitive functions, warranting further investigation into its use for memory-related disorders .

作用機序

Y-29794は、プロリルオリゴペプチダーゼを選択的かつ共有結合的に阻害することで効果を発揮します。この酵素は、プロリン残基のC末端側の短いペプチドの切断に関与しています。この酵素を阻害することで、this compoundは細胞生存と増殖に関与するIRS1-AKT-mTORC1経路など、さまざまな生化学経路を阻害します。 この阻害は、癌細胞における細胞増殖の抑制と細胞死の増加につながります .

類似化合物との比較

類似化合物

Z-ピログルタミル-プロリナル: サブナノモル阻害定数を持つ、プロリルオリゴペプチダーゼの別の強力な阻害剤.

Z-プロ-プロリナル: Z-ピログルタミル-プロリナルと同様に、この化合物もプロリルオリゴペプチダーゼを強力に阻害します.

SUAM-14748: プロリルオリゴペプチダーゼを阻害する脂肪族アシルプロリン誘導体.

Y-29794の独自性

This compoundは、血液脳関門を透過する能力と、プロリルオリゴペプチダーゼを長時間阻害する能力によって特徴付けられます。 これは、神経変性疾患と癌の研究に特に価値があります .

生物活性

Y-29794 is a non-peptide prolyl endopeptidase (PREP) inhibitor that has garnered attention for its potential therapeutic applications, particularly in oncology and neurobiology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on various cell lines, and its implications in cancer treatment.

This compound selectively inhibits prolyl endopeptidase, an enzyme implicated in the metabolism of neuropeptides and involved in various physiological processes. The compound exhibits a competitive inhibition profile with a Ki value of 0.95 nM against rat brain PPCE, indicating its potency and specificity . This inhibition is reversible and allows this compound to penetrate the blood-brain barrier, making it a candidate for neurological studies related to memory processes .

Effects on Triple-Negative Breast Cancer (TNBC) Cell Lines

Recent studies have demonstrated that this compound has significant effects on cell proliferation and survival in TNBC cell lines. The compound was tested on six different TNBC cell lines, revealing a dose-dependent inhibition of cell proliferation. Notably, at concentrations ranging from 2.5 to 10 µM, this compound not only inhibited proliferation but also induced cell death, as evidenced by MTT assays .

Table 1: Effects of this compound on TNBC Cell Proliferation

| Cell Line | IC50 (µM) | Proliferation Inhibition (%) | Cell Death Induction (%) |

|---|---|---|---|

| MDA231 | 5 | 70 | 60 |

| MDA468 | 10 | 75 | 80 |

| SUM159PT | 7 | 65 | 50 |

| Hs578T | >10 | 20 | 10 |

The results indicate that MDA468 and MDA231 cells are particularly sensitive to this compound treatment, while Hs578T cells show resistance .

Tumor Growth Inhibition

In vivo experiments using xenograft models demonstrated that this compound effectively inhibits tumor growth in mice implanted with TNBC cells. Mice treated with this compound showed a significant reduction in tumor size compared to control groups receiving saline. The treatment regimen involved daily intraperitoneal injections of this compound at doses ranging from 12.5 to 50 mg/kg .

Table 2: Tumor Growth Inhibition by this compound

| Treatment Group | Tumor Volume Reduction (%) | Body Weight Change (%) |

|---|---|---|

| Control (Saline) | - | - |

| This compound (12.5 mg/kg) | 40 | -2 |

| This compound (25 mg/kg) | 60 | -3 |

| This compound (50 mg/kg) | 75 | -5 |

The body weight change remained minimal (<10%), suggesting that this compound has a favorable safety profile during treatment .

Case Studies and Clinical Implications

The potential applications of this compound extend beyond cancer treatment. Its ability to inhibit PREP may also play a role in neurodegenerative diseases by modulating neuropeptide metabolism. For instance, studies have indicated that enhancing the release of acetylcholine (ACh) in the hippocampus could improve cognitive functions affected by conditions like Alzheimer's disease .

特性

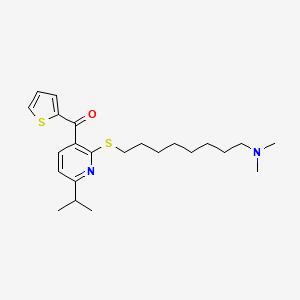

IUPAC Name |

[2-[8-(dimethylamino)octylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34N2OS2/c1-18(2)20-14-13-19(22(26)21-12-11-17-27-21)23(24-20)28-16-10-8-6-5-7-9-15-25(3)4/h11-14,17-18H,5-10,15-16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAGHKJDWBDSFKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=C(C=C1)C(=O)C2=CC=CS2)SCCCCCCCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00926317 | |

| Record name | [2-{[8-(Dimethylamino)octyl]sulfanyl}-6-(propan-2-yl)pyridin-3-yl](thiophen-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00926317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129184-48-1 | |

| Record name | Y 29794 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129184481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [2-{[8-(Dimethylamino)octyl]sulfanyl}-6-(propan-2-yl)pyridin-3-yl](thiophen-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00926317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。